3-(2-Chlorophenoxy)aniline

Vue d'ensemble

Description

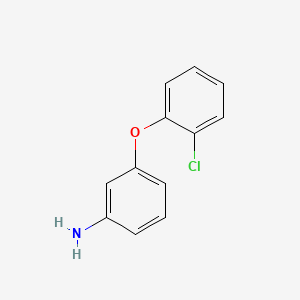

3-(2-Chlorophenoxy)aniline is an organic compound with the molecular formula C12H10ClNO It is characterized by the presence of a chlorophenoxy group attached to an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2-chlorophenol with aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Chlorophenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated products.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Agents

3-(2-Chlorophenoxy)aniline is a precursor for synthesizing various antimicrobial agents. Its derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. For instance, compounds derived from it have shown activity against Escherichia coli, Staphylococcus aureus, and Aspergillus species . The compound's structure allows for modifications that enhance biological activity, making it valuable in developing new antibiotics.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of central nervous system agents. It has been linked to the synthesis of drugs with antidepressant properties, such as amoxapine and loxapine . The ability to modify the aniline structure facilitates the creation of diverse drug candidates with tailored pharmacological profiles.

Agricultural Chemistry

Herbicides and Pesticides

this compound is utilized in the formulation of herbicides and pesticides. Its chlorinated aromatic structure contributes to the effectiveness of these agrochemicals by enhancing their stability and bioactivity. Research indicates that derivatives of this compound can act as selective herbicides, targeting specific weed species while minimizing damage to crops .

Plant Growth Regulators

The compound also plays a role in developing plant growth regulators. These regulators are crucial for improving crop yields and managing plant growth under various environmental conditions. The chlorophenoxy group is known for its ability to mimic natural plant hormones, thereby influencing growth processes .

Materials Science

Dyes and Pigments

this compound is an important intermediate in synthesizing dyes and pigments. Chlorinated aromatic amines are known for their vibrant colors and stability, making them suitable for various applications in textiles and coatings. The compound's derivatives can produce a wide range of colors, which are essential in the dyeing industry .

Polymer Chemistry

In polymer science, this compound is used to create specialty polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has shown that polymers containing this compound exhibit superior performance in various applications, including coatings and adhesives .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(2-Chlorophenoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 2-(2-Chlorophenoxy)aniline

- 4-(2-Chlorophenoxy)aniline

- 3-(4-Chlorophenoxy)aniline

Comparison: 3-(2-Chlorophenoxy)aniline is unique due to the specific positioning of the chlorophenoxy group on the aniline ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs. For example, the electronic and steric effects of the substituents can lead to differences in chemical behavior and biological activity.

Activité Biologique

3-(2-Chlorophenoxy)aniline, also known as 3-chloro-4-(2-chlorophenoxy)aniline, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiplasmodial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

This compound is an aromatic amine with the molecular formula CHClO. It is synthesized through various methods in organic chemistry, primarily involving the chlorination of phenol derivatives followed by amination processes. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological pathways. Research indicates that it may inhibit key enzymes involved in pathogenic processes, particularly in malaria-causing Plasmodium species. The compound has been shown to target enoyl-acyl carrier protein reductase, an essential enzyme for fatty acid biosynthesis in these parasites .

Antimicrobial Activity

Studies have reported that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's structure facilitates its interaction with microbial cell membranes, leading to disruption and subsequent cell death.

Antiplasmodial Activity

One of the most notable areas of research concerning this compound is its antiplasmodial activity. In vitro studies have demonstrated that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's efficacy was assessed using microdilution assays, revealing an IC50 value that indicates potent activity against the parasite .

Table 1: Antiplasmodial Activity of this compound

Efficacy Studies

In a study evaluating the combination therapy of this compound with artesunate or chloroquine, significant reductions in parasitemia were observed in vivo using mouse models. The combination treatment showed enhanced efficacy compared to single-agent therapies, highlighting the potential for developing multi-target antimalarial drugs .

Table 2: Efficacy of Combination Therapy

| Treatment Combination | % Parasite Growth Inhibition | Reference |

|---|---|---|

| Artesunate + Aniline | 67.0% | |

| Chloroquine + Aniline | 81.0% |

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that at certain dosages, this compound does not exhibit acute toxicity in animal models . However, further investigations into chronic exposure and long-term effects are necessary to ascertain its safety profile fully.

Propriétés

IUPAC Name |

3-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAADGLAPUJZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695288 | |

| Record name | 3-(2-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105945-25-3 | |

| Record name | 3-(2-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105945-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.